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molecular formula C12H18N2O4 B580549 Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1105664-04-7

Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

Cat. No. B580549
M. Wt: 254.286
InChI Key: SHQCJMCHUZWOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07838674B2

Procedure details

7,9-Dioxo-2,6-diaza-spiro[3.5]nonane-2,8-dicarboxylic acid 2-tert-butyl ester 8-methyl ester (Example 156g)(8.3 g; 26.6 mmol) is dissolved in acetonitrile/water (170 ml; 9/1) and refluxed for 1 hour. The reaction mixture is evaporated to dryness and delivers the title compound as white crystals (6.35 g; 94%).
Name
7,9-Dioxo-2,6-diaza-spiro[3.5]nonane-2,8-dicarboxylic acid 2-tert-butyl ester 8-methyl ester
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC([CH:5]1[C:20](=[O:21])[C:9]2([CH2:12][N:11]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:10]2)[CH2:8][NH:7][C:6]1=[O:22])=O>C(#N)C.O>[C:16]([O:15][C:13]([N:11]1[CH2:12][C:9]2([C:20](=[O:21])[CH2:5][C:6](=[O:22])[NH:7][CH2:8]2)[CH2:10]1)=[O:14])([CH3:19])([CH3:17])[CH3:18] |f:1.2|

Inputs

Step One
Name
7,9-Dioxo-2,6-diaza-spiro[3.5]nonane-2,8-dicarboxylic acid 2-tert-butyl ester 8-methyl ester
Quantity
8.3 g
Type
reactant
Smiles
COC(=O)C1C(NCC2(CN(C2)C(=O)OC(C)(C)C)C1=O)=O
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)#N.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to dryness

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CC2(C1)CNC(CC2=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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